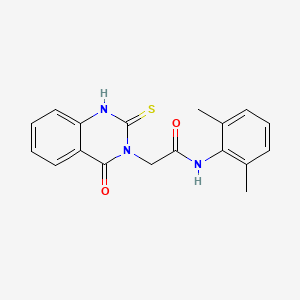![molecular formula C20H20F3NO2 B6418203 N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 1091073-85-6](/img/structure/B6418203.png)
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide, or NFBT for short, is an organic compound that has been studied for its potential applications in the scientific field. NFBT is a small molecule that is composed of a nitrogen atom, a carbon atom, and four fluorine atoms. It has been studied for its potential uses as a drug, a pesticide, and for its ability to act as a catalyst for certain reactions.
科学的研究の応用
NFBT has been studied for its potential applications in the scientific field. It has been studied for its potential use as a drug, a pesticide, and for its ability to act as a catalyst for certain reactions. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
作用機序
NFBT is believed to act as a catalyst for certain reactions. It is believed to interact with the substrate molecules in a manner that allows them to react with each other at a faster rate than they would without the presence of NFBT. Additionally, it is believed to interact with the substrate molecules in a manner that allows them to form stronger bonds than they would without the presence of NFBT.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBT have not been extensively studied. However, it is believed that NFBT may have some effects on the human body. It is believed that NFBT may have some anti-inflammatory effects, as well as some effects on the immune system. Additionally, it is believed that NFBT may have some effects on the brain, as it has been shown to interact with certain neurotransmitters.
実験室実験の利点と制限
The advantages of using NFBT for lab experiments include its low cost and its ease of synthesis. Additionally, it is believed to be non-toxic, making it safe to use in experiments. The main limitation of using NFBT for lab experiments is that its effects on the human body have not been extensively studied, so its safety is not fully known.
将来の方向性
Future research on NFBT could focus on its potential applications in the development of new materials, such as polymers and nanomaterials. Additionally, further research could be done on its potential use as a drug, a pesticide, and its biochemical and physiological effects. Additionally, further research could be done on its mechanism of action and its potential effects on the brain. Finally, further research could be done on its potential use in the development of new catalysts for certain reactions.
合成法
NFBT can be synthesized through a variety of methods, including the reaction of 4-phenyloxan-4-ylmethyl bromide with trifluoromethylbenzoyl chloride. This reaction results in the formation of an amide bond between the two molecules, forming NFBT. This synthesis method is simple and has been used in the scientific research of NFBT.
特性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)17-9-5-4-8-16(17)18(25)24-14-19(10-12-26-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFZMCRFAXUESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418167.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418173.png)
![2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6418183.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6418190.png)
![1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418191.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6418220.png)
![1-methanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6418227.png)
